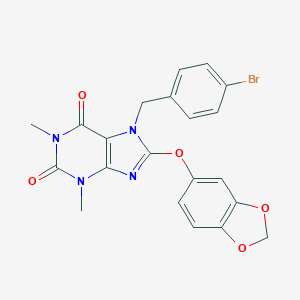
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Mecanismo De Acción
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione functions as a PARP inhibitor, which prevents the repair of DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately results in cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects:
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, potentially allowing for lower doses of these treatments to be used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, it also has limitations, such as its relatively short half-life and potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential area of research is the development of more potent and selective PARP inhibitors. Additionally, further investigation is needed to determine the optimal dosing and scheduling of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with chemotherapy and radiation therapy. Finally, the potential use of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a single-agent therapy for cancer treatment should be explored.
Métodos De Síntesis
The synthesis of 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the bromination of 4-bromobenzyl alcohol, the formation of a benzodioxole ring, and the coupling of the resulting intermediate with 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as a cancer treatment. Several clinical trials have been conducted to evaluate its efficacy in combination with chemotherapy and radiation therapy. It has been shown to be effective in treating various types of cancer, including ovarian, breast, and lung cancer. Additionally, 8-(1,3-benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been investigated for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy.
Propiedades
Fórmula molecular |
C21H17BrN4O5 |
|---|---|
Peso molecular |
485.3 g/mol |
Nombre IUPAC |
8-(1,3-benzodioxol-5-yloxy)-7-[(4-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H17BrN4O5/c1-24-18-17(19(27)25(2)21(24)28)26(10-12-3-5-13(22)6-4-12)20(23-18)31-14-7-8-15-16(9-14)30-11-29-15/h3-9H,10-11H2,1-2H3 |
Clave InChI |
YYFNAUMKSAMZPX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Br |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)






![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)